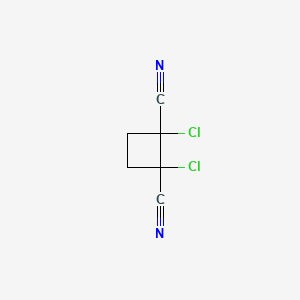
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-2-benzofuranmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Preparation of Precursors: Synthesis of 7-chloro-2-benzofuranmethanol.
Cyclization Reaction: Reaction with methylamine under controlled conditions.
Purification: Isolation and purification of the final product as its hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various halogenated derivatives.
Applications De Recherche Scientifique
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A parent compound with a similar structure but lacking the chloro and methylamine groups.
7-Chloro-2-benzofuranmethanol: A precursor in the synthesis of the target compound.
2,3-Dihydro-2,2-dimethyl-7-benzofuranamine: Another derivative with different substituents.
Uniqueness
2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is unique due to the presence of both chloro and methylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33507-15-2 |
|---|---|
Formule moléculaire |
C9H11Cl2NO |
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H |
Clé InChI |
TWFSSKUISFXNBF-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=C1C=CC=C2Cl)C[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)



![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)

